

Unveiling the Spectroscopic Signature of Byzantionoside B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Byzantionoside B*

Cat. No.: *B174287*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Byzantionoside B**, a dammarane glycoside with potential applications in drug development. The intended audience for this document includes researchers, scientists, and professionals in the field of natural product chemistry and drug discovery. This guide presents a detailed summary of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in clearly structured tables, outlines the experimental protocols for data acquisition, and includes a visual workflow for the isolation and characterization of this compound.

Byzantionoside B, with the chemical formula $C_{19}H_{32}O_7$, is a megastigmane glucoside that has been isolated from various plant sources, including *Stachys byzantina*, *Peumus elongatus*, *Ruellia patula*, and *Uraria crinita*. Its structure has been determined as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O- β -D-glucopyranoside through extensive spectroscopic analysis.

Spectroscopic Data

The structural elucidation of **Byzantionoside B** has been primarily achieved through one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula of a compound. While the direct HR-ESI-MS data for **Byzantionoside B** is not extensively published, data for its aglycone and related compounds, along with its known molecular formula, confirm its composition.

Table 1: Mass Spectrometry Data for **Byzantionoside B**

Parameter	Value
Molecular Formula	C ₁₉ H ₃₂ O ₇
Molecular Weight	372.5 g/mol
Monoisotopic Mass	372.21480336 Da
Ionization Mode	Positive Electrospray Ionization (ESI) is commonly used for similar compounds.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. The ¹H and ¹³C NMR data for **Byzantionoside B** have been reported in deuterated pyridine (C₅D₅N) and deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for **Byzantionoside B** (600 MHz)

Position	δ H in C ₅ D ₅ N (J in Hz)	δ H in CD ₃ OD (J in Hz)
2	2.08 (1H, d, 17.0)	1.98 (1H, d, 17.0)
2.59 (1H, d, 17.0)	2.50 (1H, d, 17.0)	
4	5.99 (1H, s)	5.83 (1H, s)
6	2.45 (1H, m)	2.22 (1H, t, 6.5)
7a	1.63 (1H, m)	1.45 (1H, m)
7b	2.11 (1H, m)	1.93 (1H, m)
8a	1.70 (1H, m)	1.48 (1H, m)
8b	1.85 (1H, m)	1.58 (1H, m)
9	4.15 (1H, m)	3.84 (1H, m)
10	1.39 (3H, d, 6.5)	1.21 (3H, d, 6.0)
11	1.05 (3H, s)	1.00 (3H, s)
12	1.11 (3H, s)	1.03 (3H, s)
13	1.95 (3H, s)	1.89 (3H, s)
Glucosyl moiety		
1'	4.90 (1H, d, 7.5)	4.34 (1H, d, 8.0)
2'	4.05 (1H, dd, 7.5, 9.0)	3.20 (1H, dd, 8.0, 9.0)
3'	4.22 (1H, t, 9.0)	3.34 (1H, m)
4'	4.25 (1H, t, 9.0)	3.29 (1H, m)
5'	3.90 (1H, m)	3.28 (1H, m)
6'a	4.35 (1H, dd, 2.0, 11.5)	3.86 (1H, dd, 2.0, 12.0)
6'b	4.51 (1H, dd, 5.0, 11.5)	3.67 (1H, dd, 5.5, 12.0)

Table 3: ¹³C NMR Spectroscopic Data for **Byzantionoside B** (150 MHz)

Position	δC in C_5D_5N	δC in CD_3OD
1	48.6	49.9
2	51.5	51.1
3	200.5	202.4
4	127.0	127.9
5	164.2	166.4
6	42.1	42.9
7	42.9	43.1
8	26.6	26.9
9	75.7	76.0
10	19.9	20.2
11	23.5	23.9
12	24.6	25.0
13	21.6	21.8
Glucosyl moiety		
1'	102.3	102.5
2'	75.2	75.1
3'	78.4	78.0
4'	71.6	71.7
5'	78.2	77.8
6'	62.7	62.8

Experimental Protocols

The following sections provide a general overview of the methodologies typically employed for the isolation and spectroscopic analysis of **Byzantionoside B**.

Isolation of Byzantionoside B from *Stachys byzantina*

The isolation of **Byzantionoside B** is a multi-step process involving extraction and chromatographic separation. A typical protocol is as follows:

- **Extraction:** The dried and powdered aerial parts of the plant material are extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity.
- **Column Chromatography:** The n-BuOH soluble fraction, which is typically enriched with glycosides, is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.
- **Further Purification:** Fractions containing **Byzantionoside B** are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is obtained.

NMR Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers.

- **Sample Preparation:** A few milligrams of the purified **Byzantionoside B** are dissolved in a deuterated solvent (e.g., CD₃OD or C₅D₅N) in an NMR tube.
- **Instrumentation:** A 600 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.
- **¹H NMR:** Standard pulse sequences are used to acquire proton spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a relaxation delay.

- ^{13}C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons and to fully assign the structure.

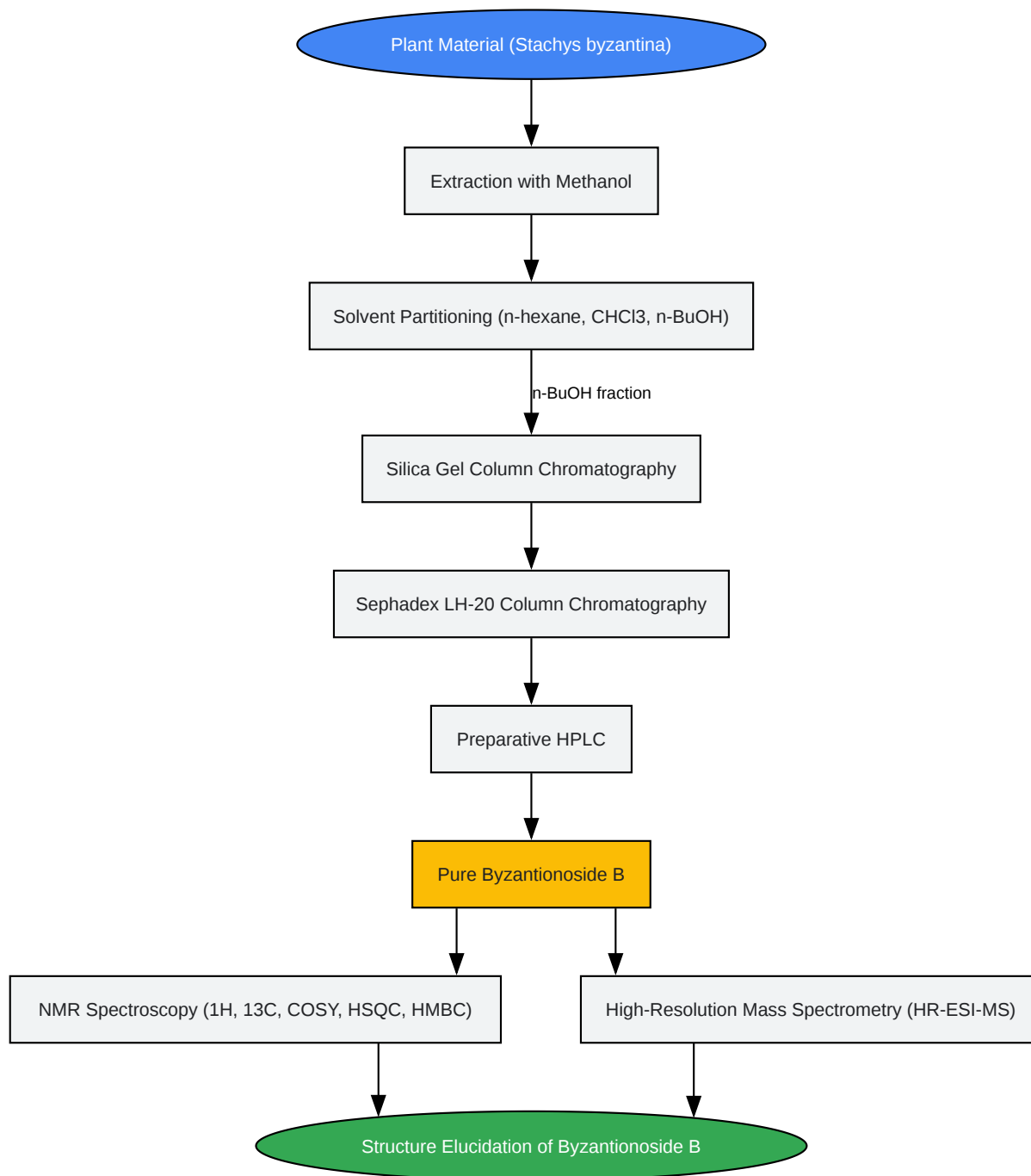
Mass Spectrometry

High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition.

- Instrumentation: A High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometer (HR-ESI-TOF-MS) is a common instrument for this analysis.
- Ionization: Electrospray ionization (ESI) is used to generate ions from the sample solution. The analysis is typically carried out in positive ion mode for glycosides.
- Mass Analysis: The time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.
- Data Analysis: The obtained accurate mass is used to calculate the elemental composition of the molecule, which helps in confirming the molecular formula.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Byzantionoside B**.



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Caption: Workflow for the isolation and structural analysis of **Byzantionoside B**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com